5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 119101-24-5
VCID: VC8216122
InChI: InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3
SMILES: COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC
Molecular Formula: C15H18O5
Molecular Weight: 278.3 g/mol

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione

CAS No.: 119101-24-5

Cat. No.: VC8216122

Molecular Formula: C15H18O5

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione - 119101-24-5

Specification

CAS No. 119101-24-5
Molecular Formula C15H18O5
Molecular Weight 278.3 g/mol
IUPAC Name 5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Standard InChI InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3
Standard InChI Key HJRCBOQATKJKRJ-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC

Introduction

Synthesis and Related Compounds

The synthesis of cyclohexane-1,3-dione derivatives often involves condensation reactions or Michael additions. For 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione, a potential synthesis route could involve the reaction of cyclohexane-1,3-dione with a suitable trimethoxyphenyl derivative under appropriate conditions.

A closely related compound, 2-[(dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione, has been documented with a CAS number of 1428140-01-5 and a molecular weight of 333.38 g/mol . This compound includes a dimethylaminomethylene group, which adds additional reactivity and potential biological activity.

Biological Activity

While specific biological activity data for 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is not available, related compounds with similar structural motifs have shown potential in various biological assays. For instance, cyclohexane-1,3-dione derivatives can exhibit anticancer or anti-inflammatory properties depending on their substituents.

Safety and Handling

Handling of chemical compounds like 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione requires caution. Although specific safety data for this compound is not detailed, it is generally advisable to follow standard laboratory safety protocols when handling organic chemicals, including wearing protective gear and ensuring proper ventilation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator